6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine
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Overview
Description
6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with a naphthalen-2-yloxy and a phenyl group, making it a unique and complex molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under specific conditions. For instance, the reaction may involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may involve techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst like iron (Fe) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives with different functional groups .
Scientific Research Applications
6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like thymidylate synthase, which is crucial for DNA synthesis, thereby exerting its anticancer effects. The compound may also modulate signaling pathways involved in inflammation or viral replication, contributing to its anti-inflammatory and antiviral activities .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazolines: Known for their anticancer properties, these compounds also have a fused heterocyclic system.
Indole Derivatives: These compounds have a different core structure but exhibit similar pharmacological activities
Uniqueness
6-Methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both naphthalen-2-yloxy and phenyl groups.
Properties
CAS No. |
374693-59-1 |
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Molecular Formula |
C23H16N2OS |
Molecular Weight |
368.5g/mol |
IUPAC Name |
6-methyl-4-naphthalen-2-yloxy-5-phenylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H16N2OS/c1-15-20(17-8-3-2-4-9-17)21-22(24-14-25-23(21)27-15)26-19-12-11-16-7-5-6-10-18(16)13-19/h2-14H,1H3 |
InChI Key |
MSOFTNGZMZXREK-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N=CN=C2S1)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)OC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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